molecular formula C23H22N2O4 B2635808 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide CAS No. 898417-07-7

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide

Cat. No.: B2635808
CAS No.: 898417-07-7
M. Wt: 390.439
InChI Key: LOXALGJERJZPEH-UHFFFAOYSA-N
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Description

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide is a synthetic organic compound that features a complex structure combining an indole moiety, a pyran ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Construction of the Pyran Ring: The pyran ring can be formed through a cyclization reaction involving a suitable precursor such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Linking the Indole and Pyran Rings: The indole moiety is then linked to the pyran ring through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the pyran precursor.

    Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the nitrogen can act as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions often involve bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Alcohol derivatives of the pyran ring.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole and pyran-containing molecules in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide is explored for its potential therapeutic applications. Its structural complexity allows for interactions with multiple biological targets, making it a versatile scaffold for drug design.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its unique structure may also find applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyran ring and acetamide group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

    2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.

Uniqueness

The uniqueness of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-tolyl group, in particular, may influence its binding interactions and overall activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-16-6-8-18(9-7-16)24-23(27)15-29-22-14-28-19(12-21(22)26)13-25-11-10-17-4-2-3-5-20(17)25/h2-9,12,14H,10-11,13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXALGJERJZPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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